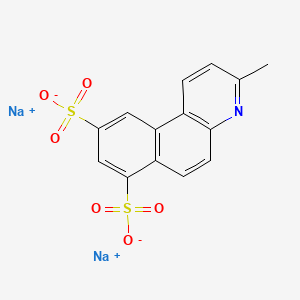

Terbutaline 1-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

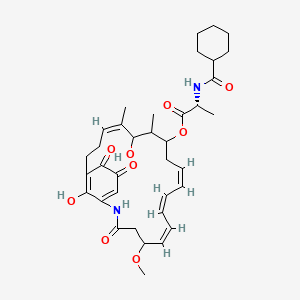

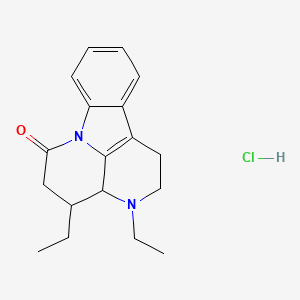

Terbutaline 1-sulfate is a selective beta-2 adrenergic agonist used primarily as a bronchodilator. It is commonly used in the treatment of asthma, bronchitis, emphysema, and other conditions involving bronchospasm. The compound is also employed as a tocolytic agent to delay preterm labor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Terbutaline 1-sulfate involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine to form an intermediate, which is then reduced using sodium borohydride. The resulting compound is further reacted with sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves complexation treatment using ethylenediaminetetraacetic acid disodium salt solution. The preparation tank is flushed with water for injection until a specific pH and resistivity are achieved. Nitrogen is introduced during the preparation to control dissolved oxygen levels, ensuring the stability of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Terbutaline 1-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of Terbutaline, such as N-tert-Butyl-N-[2-(3,5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide .

Aplicaciones Científicas De Investigación

Terbutaline 1-sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of beta-2 agonists.

Biology: Employed in studies investigating the effects of beta-2 adrenergic agonists on cellular processes.

Medicine: Widely used in clinical trials for asthma and preterm labor management.

Industry: Utilized in the formulation of inhalers and other respiratory medications.

Mecanismo De Acción

Terbutaline 1-sulfate exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cAMP), resulting in the relaxation of bronchial and uterine smooth muscles. The compound also inhibits the release of mediators of immediate hypersensitivity from mast cells .

Comparación Con Compuestos Similares

Similar Compounds

Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.

Formoterol: A long-acting beta-2 agonist used in the management of asthma and COPD.

Clenbuterol: A beta-2 agonist with applications in both human and veterinary medicine.

Uniqueness

Terbutaline 1-sulfate is unique due to its rapid onset of action and relatively short half-life, making it suitable for acute management of bronchospasm and preterm labor. Unlike some other beta-2 agonists, it is available in multiple forms, including tablets, injections, and inhalers .

Propiedades

Número CAS |

1273567-75-1 |

|---|---|

Fórmula molecular |

C12H19NO6S |

Peso molecular |

305.35 g/mol |

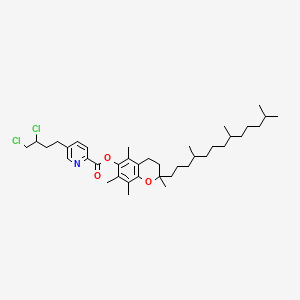

Nombre IUPAC |

[2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethyl] hydrogen sulfate |

InChI |

InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(19-20(16,17)18)8-4-9(14)6-10(15)5-8/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18) |

Clave InChI |

CFUSMTBQBWPGOZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.